Docosyltrichlorosilane
Overview
Description
Synthesis Analysis
The synthesis of docosyltrichlorosilane involves the reaction of silicon compounds with alkyl or aryl groups, where trichlorosilane compounds play a crucial role. For example, the formation of poly(phenylsilsesquioxane) through the hydrolysis of phenyltrichlorosilane, followed by condensation, highlights a related synthesis pathway that provides insights into the formation mechanisms of similar silane compounds (Yamamoto et al., 2004).
Molecular Structure Analysis
The molecular structure of docosyltrichlorosilane and related compounds is characterized by the presence of long alkyl chains attached to a silicon atom, which is also bonded to chlorine atoms. The analysis of these structures through techniques like scanning electron microscopy and atomic force microscopy has shown that such compounds can form closely packed and highly oriented thin films on substrates, indicating their potential for creating ordered surface coatings (Finnie et al., 2000).
Chemical Reactions and Properties
Docosyltrichlorosilane participates in various chemical reactions, including hydrolysis and condensation, which are fundamental for the formation of self-assembled monolayers and the synthesis of complex siloxane polymers. The hydrolysis–condensation reaction of phenyltrichlorosilane, a related compound, under different HCl concentrations, for example, significantly impacts the yield and formation of specific geometric isomers, demonstrating the intricate relationship between reaction conditions and product formation (Petrova et al., 2021).
Physical Properties Analysis
The physical properties of docosyltrichlorosilane, such as its ability to form thin films on various substrates, are crucial for its applications in materials science. The deposition of thin films by contact printing and their subsequent characterization have shown that these films exhibit both similarities and differences to those derived from other organosilicon compounds, such as octadecyltrichlorosilane. This analysis provides valuable information on the packing density, orientation, and stability of the formed monolayers (Finnie et al., 2000).
Chemical Properties Analysis
The chemical properties of docosyltrichlorosilane, including reactivity and stability, are influenced by its structure and the presence of reactive chlorine atoms. These properties are essential for understanding its behavior in surface modifications and the formation of self-assembled monolayers. The study of related compounds, such as the synthesis and characterization of polyhedral octaphenylsilsesquioxane, provides insights into the reactivity and potential applications of docosyltrichlorosilane and similar organosilicon compounds (Rong-jie, 2005).
Scientific Research Applications
1. Thin-Film Layer Formation
Docosyltrichlorosilane (DTS) is effective in forming thin-film layers on substrates. A study demonstrated the deposition of DTS films on a Si(100) single-crystal substrate. These films, characterized by various techniques like ellipsometry and atomic force microscopy, exhibited properties similar to monolayers derived from octadecyltrichlorosilane (OTS), with a close-packed and highly oriented structure. This research suggests the potential of DTS in materials microfabrication, especially in creating thin, oriented layers on substrates (Finnie, Haasch, & Nuzzo, 2000).
2. Enhancing Thin-Film Transistor Performance
Docosyltrichlorosilane (DCTS) has been used to treat the SiO2 gate insulator of poly(3-hexylthiophene) thin-film transistors (TFTs). The treatment led to a correlation between mobility and surface free energy of the insulator, with lower surface free energy resulting in higher mobility. The DCTS-treated device showed improved field-effect mobility, on/off ratio, and threshold voltage, demonstrating its utility in enhancing the performance of thin-film transistors (Horii et al., 2009).
3. Impact on Organic Field-Effect Transistor Performance
The impact of DCTS as a self-assembled monolayer (SAM) on the electrical performance of organic field-effect transistors (OFETs) has been investigated. This study showed that the alkyl chain length of SAMs, such as DCTS, influences the crystalline phase of pentacene films, which in turn affects the OFET performance. In DCTS-treated OFETs, the field-effect mobility was found to be higher compared to other treatments, highlighting the importance of SAM properties in determining OFET performance (Park et al., 2021).
4. Gate Dielectric in Polymer Thin-Film Transistors
DCTS has been utilized as a gate dielectric in the manufacturing of polymer thin-film transistors (PTFTs). The densely packed DCTS monolayer acted as an efficient insulating barrier, enabling the PTFTs to operate with supply voltages of less than 2 V. This indicates the potential of DCTS in low-power applications and highlights its role as a suitable material for gate dielectrics in electronic devices (Park et al., 2005).
5. Phase Transition Studies
Research on phase transitions of organosilane monolayers, including docosyltrichlorosilane (DOTS), has been conducted. This study employed temperature-dependent grazing incidence X-ray diffraction to investigate the molecular aggregation states of DOTS monolayers and their phase transitions with temperature changes. The findings provide insights into the behavior of DOTS monolayers under varying thermal conditions, which is valuable for applications requiring thermal stability (Koga et al., 2007).
properties
IUPAC Name |
trichloro(docosyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBSXCRGUFFLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873269 | |
Record name | Trichlorodocosylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyltrichlorosilane | |
CAS RN |
7325-84-0 | |
Record name | Trichlorodocosylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7325-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichlorodocosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichlorodocosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichlorodocosylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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